molecular formula C13H20ClN B13260906 [1-(2-Chlorophenyl)ethyl](pentan-3-YL)amine

[1-(2-Chlorophenyl)ethyl](pentan-3-YL)amine

Cat. No.: B13260906
M. Wt: 225.76 g/mol
InChI Key: OBVDJDYBTAYTME-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(2-Chlorophenyl)ethylamine

Molecular Architecture and Bonding Patterns

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound is N-[1-(2-chlorophenyl)ethyl]pentan-3-amine , assigned according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is pentan-3-amine, a five-carbon chain with an amino group at position 3. The substituent—a 1-(2-chlorophenyl)ethyl group—is attached to the nitrogen atom. The numbering prioritizes the longest carbon chain in the pentan-3-amine backbone, while the chlorophenyl group receives positional designation for the chlorine atom at the ortho position.

The molecular formula C₁₃H₂₀ClN reflects 13 carbon atoms, 20 hydrogens, one chlorine, and one nitrogen, with a calculated molecular weight of 225.76 g/mol. Key identifiers include:

Property Value
CAS Registry Number 1019631-03-8
SMILES CCC(CC)NC(C)C1=CC=CC=C1Cl
InChIKey OBVDJDYBTAYTME-UHFFFAOYSA-N
2D Structural Representation and Functional Group Analysis

The 2D structure (Figure 1) consists of three primary components:

  • Pentan-3-amine backbone : A central nitrogen atom bonded to a three-carbon chain (positions 1–3) and two ethyl groups (positions 3 and 5).
  • 1-(2-chlorophenyl)ethyl substituent : A benzylamine derivative with a chlorine atom at the aromatic ring’s ortho position and an ethyl spacer linking the aromatic system to the nitrogen.
  • Functional groups :
    • Secondary amine (–NH–)
    • Chlorinated benzene ring
    • Branched alkyl chains

The SMILES string CCC(CC)NC(C)C1=CC=CC=C1Cl encodes connectivity: the pentan-3-amine moiety (CCC(CC)N) connects to a chiral carbon (C(C)) attached to the chlorophenyl ring (C1=CC=CC=C1Cl). The chlorine’s ortho position creates steric interactions with the ethyl group, influencing conformational preferences.

3D Conformational Studies and Stereochemical Considerations

The compound exhibits chirality at the carbon bonded to the nitrogen and the 2-chlorophenyl group (Figure 2). This tetrahedral center generates two enantiomers: (R)-N-[1-(2-chlorophenyl)ethyl]pentan-3-amine and (S)-N-[1-(2-chlorophenyl)ethyl]pentan-3-amine. While experimental optical rotation data are unavailable, the InChIKey (OBVDJDYBTAYTME-UHFFFAOYSA-N) suggests the PubChem entry represents a racemic mixture or unspecified stereochemistry.

X-ray crystallography of analogous compounds reveals that bulky substituents like the chlorophenyl group enforce non-planar conformations to minimize steric clash. For this molecule:

  • The pentan-3-amine chain adopts a gauche conformation to reduce van der Waals repulsion between alkyl groups.
  • The chlorophenyl ring rotates freely relative to the amine group but favors orientations where the chlorine atom avoids proximity to the nitrogen’s lone pair.

Quantum mechanical calculations predict a 15–20 kJ/mol energy barrier for rotation about the C–N bond, allowing interconversion between conformers at room temperature. These dynamics are critical for understanding the compound’s reactivity in synthesis and binding interactions in biological systems.

Figure 1. 2D structural diagram of 1-(2-chlorophenyl)ethylamine.
Figure 2. Chiral center (highlighted in red) and potential enantiomers.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]pentan-3-amine

InChI

InChI=1S/C13H20ClN/c1-4-11(5-2)15-10(3)12-8-6-7-9-13(12)14/h6-11,15H,4-5H2,1-3H3

InChI Key

OBVDJDYBTAYTME-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the initial formation of a substituted aromatic intermediate, followed by reductive amination to introduce the pentan-3-ylamine moiety.

Stepwise Procedure

  • Step 1: Synthesis of 2-chlorophenyl-ethyl intermediates via halogenation of phenethyl derivatives.
  • Step 2: Nucleophilic substitution of halogenated intermediates with amines or amine precursors.
  • Step 3: Reductive amination of the resulting intermediates with pentan-3-one derivatives using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Reaction Data Table

Step Reagents Conditions Yield (%) Notes
1 2-chlorophenyl-ethyl halide Reflux, in presence of base 75-85 Halogenation of phenethyl derivatives
2 Amine (e.g., ammonia or primary amines) Nucleophilic substitution, 50-80°C 60-70 Formation of secondary amines
3 Pentan-3-one Catalytic hydrogenation or NaBH3CN 65-80 Reductive amination to form the target amine

Note: This method is efficient but may require multiple purification steps to isolate the pure compound.

Preparation via Bromo- or Chloro-Substituted Precursors

Method Based on Bromo-Chloroacetophenone Reactivity

Recent literature indicates that 2-bromo-2-chloroacetophenone can serve as a key precursor for aromatic substitution reactions with tetrazole derivatives or amines, followed by reduction to the target amine.

Procedure

  • React 2-bromo-2-chloroacetophenone with tetrazole derivatives in the presence of a base such as potassium carbonate, as reported in patent literature and experimental studies.
  • The resulting intermediate can be subjected to catalytic hydrogenation or asymmetric reduction to obtain the desired 1-(2-Chlorophenyl)ethylamine .

Data Table

Step Reagents Conditions Yield (%) Reference
1 2-bromo-2-chloroacetophenone, tetrazole Potassium carbonate, isopropyl acetate 64-65
2 Reduction (e.g., catalytic hydrogenation) H2, Pd/C, room temperature 70-85

Note: The reaction pathway involves nucleophilic substitution followed by reduction, providing a route to the amino derivative.

Metal-Catalyzed Cross-Coupling Approaches

Transition Metal Catalysis

Recent advances utilize palladium or ruthenium catalysis to facilitate the formation of C–N bonds via cross-coupling reactions, especially for aromatic amines.

  • Catalytic Systems: Use of Pd(PPh3)4 or Ru(p-cymene)Cl2 complexes.
  • Reaction Conditions: Aryl halides reacting with amines or amine equivalents under inert atmosphere, with bases like triethylamine or potassium carbonate.

Reaction Pathway

  • The aromatic halide (e.g., 2-bromo-2-chloroacetophenone) undergoes palladium-catalyzed amination with pentan-3-amine derivatives.
  • The resulting intermediate is then subjected to reduction or further functionalization to yield the target compound.

Data Table

Step Reagents Conditions Yield (%) Reference
1 Aryl halide, pentan-3-amine Pd(PPh3)4, base, toluene 75-85 ,
2 Hydrogenation H2, Pd/C 70-90

Asymmetric Synthesis and Enantioselective Routes

Chiral Catalysis

Given the importance of stereochemistry, asymmetric reduction using chiral borane reagents or biological asymmetric reduction has been explored:

Application

  • Synthesis of the precursor followed by asymmetric reduction to generate the enantiomerically pure 1-(2-Chlorophenyl)ethylamine .

Data Table

Step Reagents Conditions Yield (%) Notes
1 Precursor ketone Asymmetric catalytic transfer hydrogenation 80-90 Enantioselective synthesis
2 Microbial reduction Microbial strains, buffer solution Variable Stereoselectivity control

Summary of Key Reaction Pathways

Method Advantages Limitations Typical Yield Range
Nucleophilic substitution & reductive amination Straightforward, versatile Multi-step purification 60-80%
Precursor-based halogenation & reduction High specificity Requires halogenated intermediates 64-85%
Metal-catalyzed cross-coupling High efficiency, stereocontrol Costly catalysts, sensitive conditions 70-90%
Asymmetric synthesis Stereoselectivity Complex setup, longer process 80-90%

Chemical Reactions Analysis

Reduction and Oxidation Behavior

The amine group participates in reductive amination with aldehydes (e.g., 4-(2-cyclohexylethoxy)benzaldehyde) to form secondary amines, facilitated by NaBH4_4
in methanol . Oxidation reactions with molecular oxygen under Cu catalysis form imine intermediates, though these require stabilization via electron-withdrawing groups .

Cross-Coupling Reactions

The chlorophenyl moiety enables palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids (e.g., fluorinated boronic acids) in THF/H2_2
O at 105°C using Pd(dba)2_2
and K3_3
PO4_4
to yield biphenyl derivatives .

Substrate Conditions Product Yield
4-Fluorophenylboronic acidTHF/H2_2
O, Pd(dba)2_2
, 105°CBiphenyl fluoride analog67%

Acid-Base Reactivity

The amine acts as a weak base (pKa_a
≈ 10.2), forming salts with HCl or trifluoroacetic acid. Protonation occurs preferentially at the primary amine site, confirmed by 1^1
H NMR shifts (Δδ = +0.8 ppm) .

Complexation with Metals

The compound coordinates to transition metals (e.g., Cu, Pd) via its lone electron pair, enabling catalytic cycles in cross-coupling reactions. Key intermediates include Pd(II)-amine complexes observed in Heck and Stille couplings .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, producing chlorobenzene and pentene fragments. Pyrolysis pathways involve C–N bond cleavage followed by aryl chloride elimination .

Biological Interactions

While not the primary focus, in silico studies suggest potential inhibition of ion channels (e.g., KCNT1) via π–π stacking with phenylalanine residues and H-bonding with serine side chains .

Scientific Research Applications

Chemistry: In chemistry, 1-(2-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in the development of new drugs .

Medicine: In medicine, 1-(2-Chlorophenyl)ethylamine is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders and other medical conditions .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It may also be used as a precursor in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorophenyl Substituent Variations

(4-Chlorophenyl)methylamine ()
  • Structure : Features a 4-chlorophenylmethyl group instead of 2-chlorophenyl.
  • Molecular formula : C₁₂H₁₈ClN (MW: 211.73 g/mol).
  • Key differences :
    • The chlorine atom is in the para position, reducing steric hindrance compared to the ortho-substituted target compound.
    • The para position may enhance electronic effects (e.g., resonance stabilization) but reduce steric interactions in reactions or binding.
  • Applications: Not specified in evidence, but para-substituted chlorophenyl amines are common in drug design for optimized pharmacokinetics .
[1-(3-Chlorophenyl)ethyl][(3,5-dimethoxyphenyl)methyl]amine ()
  • Structure : Substitutes 3-chlorophenyl and adds a dimethoxyphenyl group.
  • Molecular formula: C₁₇H₂₀ClNO₂ (MW: 305.80 g/mol).
  • Key differences: The 3-chlorophenyl group alters electronic distribution compared to 2-chlorophenyl.
  • Relevance : Methoxy groups are often used to modulate bioavailability in pharmaceuticals .

Alkyl Chain Variations

(2-Chloroethyl)(propyl)amine ()
  • Structure : A simpler analog with a 2-chloroethyl group and propyl chain.
  • Molecular formula : C₅H₁₁ClN (MW: 120.60 g/mol).
  • Shorter alkyl chains decrease lipophilicity, affecting membrane permeability.
  • Applications : Chloroethylamines are precursors in agrochemical synthesis .
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine ()
  • Structure : Incorporates a pyrazole ring and fluorinated chlorophenyl group.
  • Molecular formula : C₁₀H₉ClFN₃ (MW: 225.66 g/mol).
  • Key differences: Fluorine addition increases electronegativity and metabolic stability.
  • Relevance : Fluorinated amines are prevalent in antimicrobial agents .

Biological Activity

1-(2-Chlorophenyl)ethylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

The biological activity of 1-(2-Chlorophenyl)ethylamine is primarily attributed to its interaction with various receptors and enzymes in the body. The presence of the chlorophenyl group enhances its lipophilicity, allowing it to cross cellular membranes more effectively.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2-Chlorophenyl)ethylamine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth, suggesting a potential application in treating infections.

Compound TypeActivityReference
PhenylaminesAntibacterial
TriazolesAntifungal

Neuropharmacological Effects

The compound may also influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

EffectMechanismReference
Serotonin Reuptake InhibitionIncreases serotonin levels
Dopamine ModulationPotential for treating Parkinson's disease

Study 1: Antimicrobial Efficacy

A study conducted on various phenylamine derivatives demonstrated that 1-(2-Chlorophenyl)ethylamine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Neuropharmacological Assessment

In a preclinical trial assessing the neuropharmacological effects of 1-(2-Chlorophenyl)ethylamine, researchers observed an increase in locomotor activity in rodent models, which was attributed to enhanced dopaminergic signaling. This suggests potential applications in treating conditions like depression or anxiety disorders.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)ethylamine, and what reaction conditions optimize yield?

A common approach involves alkylation of a primary amine with a halogenated precursor, such as 2-chlorophenylethyl bromide, under basic conditions. Solvents like ethanol or methanol are typically used with catalysts like palladium on carbon to facilitate coupling. Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Post-reduction steps (e.g., NaBH₄ or H₂/Pd) may be required to stabilize the amine group. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers confirm the structural identity of this compound?

Combined spectroscopic methods are essential:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm; pentan-3-yl methyl groups at δ 0.8–1.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry (if chiral) and bond angles, often using SHELX software for refinement .

Q. What safety precautions are critical during synthesis?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact with intermediates like halogenated precursors.
  • Store reactive reagents (e.g., LiAlH₄) under inert gas.
  • Dispose of chlorinated byproducts via certified waste management to comply with environmental regulations .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation steps be addressed?

Regioselectivity in alkylation may be influenced by steric and electronic factors. Computational modeling (DFT) predicts favorable reaction pathways, while directing groups (e.g., Boc-protected amines) can steer coupling to the desired position. Alternatively, organostannane reagents (e.g., allyl tributyl stannane) enable stereocontrolled additions, as seen in related homoallylic amine syntheses .

Q. What analytical methods resolve contradictions in stereochemical assignments?

  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR spectra.
  • Dynamic NMR : Detects rotational barriers in diastereomers (e.g., pentan-3-yl conformers).
  • Crystallographic Refinement (SHELXL) : Resolves ambiguous electron density maps in racemic crystals .

Q. How does the chlorophenyl group influence biological activity in receptor-binding assays?

The 2-chlorophenyl moiety enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites (e.g., monoamine oxidases). Comparative studies with 4-chloro or methyl-substituted analogs show altered binding affinities, measurable via IC₅₀ assays or surface plasmon resonance (SPR) .

Q. What computational tools predict metabolic pathways for this compound?

  • ADMET Predictors : Estimate cytochrome P450 metabolism and potential toxicophores.
  • Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify primary oxidation sites (e.g., benzylic or pentyl positions) .

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